(2,3-Difluorophenyl)hydrazine
Overview
Description
(2,3-Difluorophenyl)hydrazine is an organic compound with the molecular formula C6H6F2N2 It is a derivative of hydrazine, where two fluorine atoms are substituted at the 2nd and 3rd positions of the phenyl ring
Mechanism of Action
Mode of Action
Hydrazines are known to interact with biological targets through various mechanisms, including acting as reducing agents, forming hydrazones with carbonyl compounds, and participating in nucleophilic substitution reactions .
Biochemical Pathways
Hydrazines and their derivatives have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
Biochemical Analysis
Biochemical Properties
(2,3-Difluorophenyl)hydrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to form hydrazones when reacting with aldehydes and ketones . This interaction is crucial in the formation of stable compounds that can be used in further biochemical assays. Additionally, this compound can act as a ligand, binding to metal ions and influencing their biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can inhibit certain enzymes, leading to altered metabolic pathways and changes in cellular energy production . Furthermore, it can affect the expression of genes involved in cell growth and apoptosis, thereby impacting cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate their activity. For instance, this compound has been shown to inhibit the activity of certain oxidoreductases, leading to changes in redox balance within cells . Additionally, it can form covalent bonds with nucleophilic sites on proteins, altering their structure and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with cumulative effects on cellular processes, including sustained enzyme inhibition and altered gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects . At higher doses, this compound can cause toxic effects, including liver and kidney damage, as well as neurological symptoms . These dose-dependent effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its biotransformation . The compound can also affect metabolic flux by altering the levels of key metabolites, leading to changes in cellular energy production and biosynthesis . These interactions underscore the compound’s potential impact on overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in certain compartments, influencing its localization and activity . These distribution patterns are essential for understanding the compound’s cellular effects.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy production . Understanding its subcellular localization helps elucidate the mechanisms underlying its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2,3-Difluorophenyl)hydrazine can be synthesized through various methods. One common approach involves the reaction of 2,3-difluoronitrobenzene with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows: [ \text{C6H3F2NO2} + \text{N2H4} \rightarrow \text{C6H6F2N2} + \text{H2O} ]
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the product. Solvents such as ethanol or methanol are often used to facilitate the reaction.
Chemical Reactions Analysis
Types of Reactions: (2,3-Difluorophenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azo compounds.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Azo compounds.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
(2,3-Difluorophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly in the treatment of cancer and infectious diseases.
Industry: It is utilized in the production of agrochemicals and dyes.
Comparison with Similar Compounds
- (2,4-Difluorophenyl)hydrazine
- (3,4-Difluorophenyl)hydrazine
- (2,3-Dichlorophenyl)hydrazine
Comparison: (2,3-Difluorophenyl)hydrazine is unique due to the specific positioning of the fluorine atoms, which influences its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct compound in drug development and chemical synthesis.
Properties
IUPAC Name |
(2,3-difluorophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2/c7-4-2-1-3-5(10-9)6(4)8/h1-3,10H,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUZSKMQWYVHGFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30512424 | |
Record name | (2,3-Difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116681-58-4 | |
Record name | (2,3-Difluorophenyl)hydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30512424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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